Post-Washout Sustained Target Suppression
INY-03-041 demonstrates sustained AKT protein degradation and downstream signaling suppression for up to 96 hours following compound washout, whereas the parent inhibitor GDC-0068 shows rapid rebound of pPRAS40 signaling after washout [1]. This kinetic divergence is a direct consequence of the degradation mechanism, which eliminates the protein pool and requires de novo synthesis for recovery, in contrast to the reversible binding equilibrium of catalytic inhibition [1].
| Evidence Dimension | Duration of target suppression post-washout |
|---|---|
| Target Compound Data | No detectable rebound of AKT protein levels; sustained suppression of pPRAS40 for up to 96 hours after washout following 12-hour treatment with 250 nM |
| Comparator Or Baseline | GDC-0068 (pan-AKT inhibitor): pPRAS40 signaling rebounds after washout |
| Quantified Difference | >96 hours sustained suppression for INY-03-041 vs. rapid rebound (<24 hours) for GDC-0068 |
| Conditions | T47D and MDA-MB-468 breast cancer cell lines; 250 nM compound treatment for 12 hours followed by washout and monitoring for up to 96 hours; pPRAS40 immunoblotting |
Why This Matters
For experiments requiring prolonged pathway suppression without continuous compound exposure (e.g., pulse-chase assays, washout studies, or in vivo pharmacokinetic/pharmacodynamic modeling), INY-03-041 provides a sustained effect window unavailable with reversible inhibitors.
- [1] You I, Erickson EC, Donovan KA, Eleuteri NA, Fischer ES, Gray NS, Toker A. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling. Cell Chem Biol. 2020 Jan 16;27(1):66-73.e7. View Source
